

An In-depth Technical Guide on the Electrophilicity of 4-Nitrobutanoyl Chloride

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Compound of Interest

Compound Name: *4-nitrobutanoyl Chloride*

Cat. No.: *B14446786*

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Abstract

This technical guide provides a comprehensive overview of the electrophilicity and reactivity of **4-nitrobutanoyl chloride**. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its aromatic analog, 4-nitrobenzoyl chloride, and the general principles governing the reactivity of aliphatic acyl chlorides. The document covers the theoretical basis of its electrophilicity, predicted reactivity with various nucleophiles, and extrapolated spectroscopic and physical properties. Detailed experimental protocols for the synthesis and handling of similar compounds are provided to guide laboratory work.

Introduction

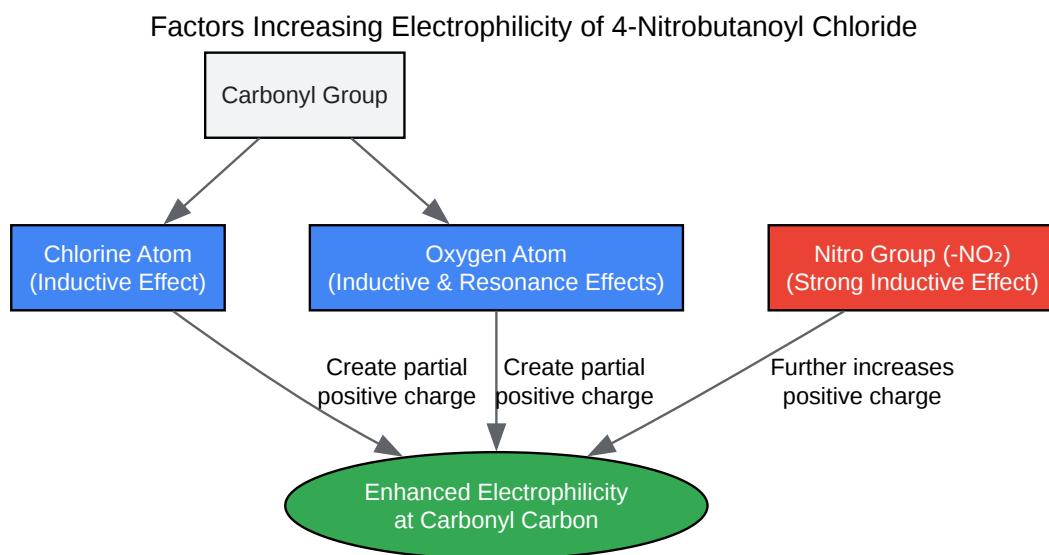
4-Nitrobutanoyl chloride ($C_4H_6ClNO_3$) is an aliphatic acyl chloride featuring a nitro group at the 4-position.^[1] Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent acylating agents in organic synthesis.^[2] The presence of a strong electron-withdrawing group, such as the nitro group, is anticipated to significantly enhance the electrophilicity of the carbonyl carbon, making **4-nitrobutanoyl chloride** a highly reactive intermediate for the introduction of the 4-nitrobutanoyl moiety into a variety of substrates. This guide will explore the chemical properties and reactivity of this compound, drawing comparisons with its well-documented aromatic counterpart, 4-nitrobenzoyl chloride.

Electrophilicity of 4-Nitrobutanoyl Chloride

The high reactivity of acyl chlorides stems from the electronic properties of the carbonyl group. The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms pull electron density away from the carbon, inducing a significant partial positive charge and making it highly susceptible to nucleophilic attack.^{[2][3][4]}

The key to the enhanced electrophilicity of **4-nitrobutanoyl chloride** is the inductive effect of the nitro group (-NO₂). As a potent electron-withdrawing group, the nitro moiety further depletes electron density along the aliphatic chain, amplifying the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes **4-nitrobutanoyl chloride** more reactive towards nucleophiles compared to unsubstituted butanoyl chloride.

Logical Relationship: Factors Enhancing Electrophilicity



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Caption: Factors contributing to the high electrophilicity of the carbonyl carbon in **4-nitrobutanoyl chloride**.

Predicted Reactivity and Key Reactions

As a highly electrophilic species, **4-nitrobutanoyl chloride** is expected to react readily with a wide range of nucleophiles in nucleophilic acyl substitution reactions. These reactions typically proceed through a tetrahedral intermediate. The general reaction scheme involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion.[\[2\]](#)

Hydrolysis

Acyl chlorides react vigorously with water to form the corresponding carboxylic acid.[\[2\]](#)

Therefore, **4-nitrobutanoyl chloride** is expected to hydrolyze to 4-nitrobutanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

Alcoholysis

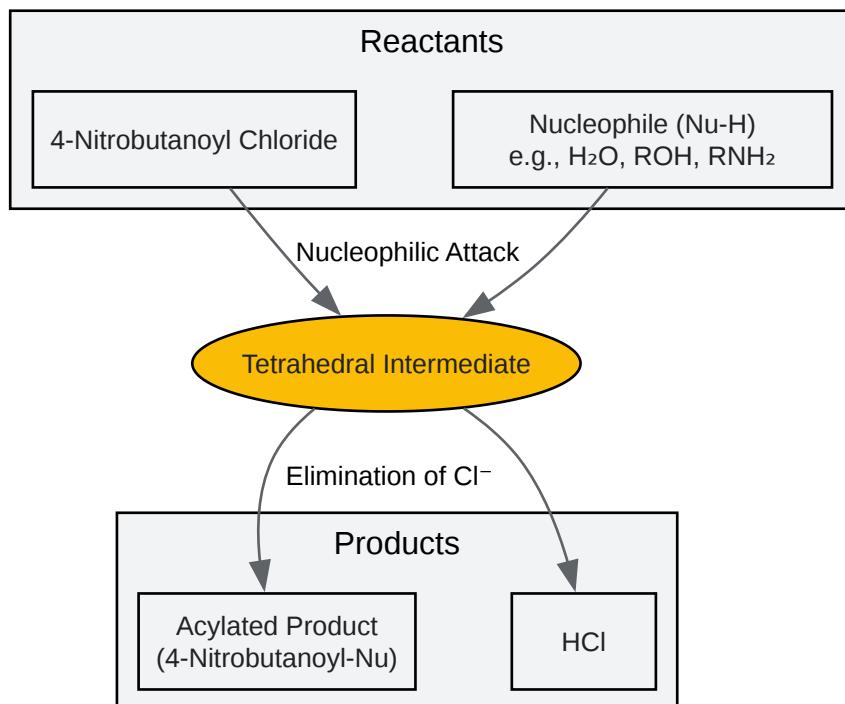
The reaction with alcohols yields esters. For instance, the reaction of **4-nitrobutanoyl chloride** with ethanol would produce ethyl 4-nitrobutanoate. A weak base, such as pyridine, is often added to neutralize the HCl byproduct.

Aminolysis

Ammonia, primary amines, and secondary amines are expected to react rapidly with **4-nitrobutanoyl chloride** to form primary, secondary, and tertiary amides, respectively.[\[5\]](#) For example, reaction with ammonia would yield 4-nitrobutanamide. Typically, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the generated HCl.

Reaction Workflow: Nucleophilic Acyl Substitution

General Nucleophilic Acyl Substitution of 4-Nitrobutanoyl Chloride

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Caption: Generalized workflow for the reaction of **4-nitrobutanoyl chloride** with nucleophiles.

Quantitative Data (by Analogy with 4-Nitrobenzoyl Chloride)

Direct quantitative data for **4-nitrobutanoyl chloride** is not readily available in the literature. However, data for its aromatic analog, 4-nitrobenzoyl chloride, can provide a useful point of reference. It is important to note that while the electronic effects of the nitro group are significant in both molecules, the presence of the aromatic ring in 4-nitrobenzoyl chloride influences its physical properties and reactivity through resonance and steric effects.

Property	4-Nitrobenzoyl Chloride	Reference
Molecular Formula	C ₇ H ₄ CINO ₃	[6][7][8]
Molecular Weight	185.56 g/mol	[6][9]
Appearance	Yellow crystalline solid	[6][8]
Melting Point	71-74 °C	[10]
Boiling Point	155 °C at 20 mmHg	[11]
Solubility	Soluble in organic solvents like THF and dichloromethane; decomposes in water.	[6][8]

Spectroscopic Data	4-Nitrobenzoyl Chloride	Reference
IR (C=O stretch)	~1770 cm ⁻¹ (aromatic acid chloride)	[12]
¹ H NMR (CDCl ₃)	δ ~8.3-8.4 ppm	[13]
¹³ C NMR (C=O)	~160-180 ppm	[14]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and reactions of acyl chlorides, adapted for the specific case of **4-nitrobutanoyl chloride**. Caution: Acyl chlorides are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-Nitrobutanoyl Chloride

The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]

Materials:

- 4-Nitrobutanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene
- Round-bottom flask with reflux condenser and gas outlet
- Heating mantle

Procedure:

- In a round-bottom flask, suspend 4-nitrobutanoic acid in anhydrous toluene.
- Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the suspension at room temperature.
- Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO_2 gases.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude **4-nitrobutanoyl chloride** can often be used directly in subsequent reactions.

General Protocol for Amide Formation

Materials:

- **4-Nitrobutanoyl chloride**
- Primary or secondary amine (2.2 equivalents)
- Anhydrous dichloromethane (DCM)

- Stirring plate and magnetic stir bar
- Ice bath

Procedure:

- Dissolve the amine in anhydrous DCM in a flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add a solution of **4-nitrobutanoyl chloride** in anhydrous DCM to the cooled amine solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.

Conclusion

4-Nitrobutanoyl chloride is a highly electrophilic and reactive aliphatic acyl chloride. The presence of the electron-withdrawing nitro group significantly enhances the reactivity of the carbonyl carbon towards nucleophilic attack. While direct experimental data for this compound is limited, its chemical behavior can be reliably predicted based on the well-established chemistry of its aromatic analog, 4-nitrobenzoyl chloride, and general principles of acyl chloride reactivity. This makes it a potentially valuable, albeit highly reactive, building block in organic synthesis for the introduction of the 4-nitrobutanoyl functional group, which may be of interest in the development of novel pharmaceuticals and functional materials. Researchers working with this compound should exercise caution due to its high reactivity, particularly with protic species.

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